molecular formula C8H6FN B2751598 3-Ethynyl-6-fluoro-2-methylpyridine CAS No. 1824472-05-0

3-Ethynyl-6-fluoro-2-methylpyridine

Cat. No.: B2751598
CAS No.: 1824472-05-0
M. Wt: 135.141
InChI Key: SZSRNAMTWDFWOY-UHFFFAOYSA-N
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Description

3-Ethynyl-6-fluoro-2-methylpyridine: is a chemical compound with the molecular formula C8H6FN and a molecular weight of 135.14 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of ethynyl, fluoro, and methyl groups in its structure makes it a compound of interest in various chemical and pharmaceutical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Sonogashira coupling reaction, which involves the reaction of a halogenated pyridine with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst . The reaction conditions usually include a base such as triethylamine and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods: Industrial production of 3-ethynyl-6-fluoro-2-methylpyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The choice of solvents, catalysts, and reaction parameters are crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions: 3-Ethynyl-6-fluoro-2-methylpyridine can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The ethynyl group can be oxidized to form different functional groups.

    Reduction Reactions: The ethynyl group can be reduced to an alkene or alkane.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or THF.

    Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in aqueous or organic solvents.

    Reduction: Reagents such as hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst or lithium aluminum hydride (LiAlH4).

Major Products:

    Substitution: Formation of new pyridine derivatives with different substituents.

    Oxidation: Formation of carbonyl compounds or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

Scientific Research Applications

Chemistry: 3-Ethynyl-6-fluoro-2-methylpyridine is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various coupling reactions .

Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biological pathways.

Medicine: The compound and its derivatives are investigated for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities .

Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-ethynyl-6-fluoro-2-methylpyridine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The ethynyl group can interact with active sites of enzymes, while the fluoro and methyl groups can enhance binding affinity and specificity .

Comparison with Similar Compounds

  • 3-Ethynyl-2-methylpyridine
  • 6-Fluoro-2-methylpyridine
  • 3-Ethynyl-6-chloro-2-methylpyridine

Comparison: 3-Ethynyl-6-fluoro-2-methylpyridine is unique due to the presence of both the ethynyl and fluoro groups, which impart distinct chemical and biological properties. The fluoro group increases the compound’s stability and lipophilicity, while the ethynyl group provides a reactive site for further chemical modifications .

Biological Activity

3-Ethynyl-6-fluoro-2-methylpyridine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pyridine ring with an ethynyl group at the 3-position and a fluorine atom at the 6-position. The presence of these functional groups contributes to its unique chemical reactivity and biological activity.

Research indicates that this compound exhibits activity primarily through modulation of metabotropic glutamate receptors (mGluRs). These receptors are involved in various neurological processes, making them significant targets in drug discovery for conditions such as anxiety, depression, and neurodegenerative diseases.

Key Mechanisms:

  • Allosteric Modulation : The compound acts as an allosteric modulator of mGluR5, influencing neurotransmitter release and neuronal excitability .
  • Antidyskinetic Effects : In preclinical models, it has shown potential in reducing dyskinesia associated with Parkinson's disease treatments .

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit specific cellular pathways associated with neuroinflammation and neuronal death. For example, it has been shown to reduce the release of pro-inflammatory cytokines in cultured neurons.

In Vivo Studies

Animal model studies have revealed that this compound can improve behavioral outcomes in models of anxiety and depression. It has been noted for its ability to enhance cognitive functions and reduce drug-seeking behaviors in addiction models .

Case Studies

  • Neurodegenerative Disease Models :
    • In a study involving mice treated with MPTP (a neurotoxin used to model Parkinson's disease), administration of this compound significantly reduced motor deficits and improved overall motor function compared to control groups .
  • Anxiety Disorders :
    • A series of behavioral tests demonstrated that this compound effectively reduced anxiety-like behaviors in rodent models, suggesting its potential as an anxiolytic agent .

Research Findings Summary

Study FocusFindingsReference(s)
mGluR ModulationActs as an allosteric modulator affecting neurotransmitter dynamics
NeuroprotectionReduces neuronal death and inflammation in vitro
Behavioral ImprovementsEnhances cognitive function and reduces anxiety-like behavior in animal models
Dyskinesia ReductionExhibits antidyskinetic effects in Parkinsonian models

Properties

IUPAC Name

3-ethynyl-6-fluoro-2-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN/c1-3-7-4-5-8(9)10-6(7)2/h1,4-5H,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZSRNAMTWDFWOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)F)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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